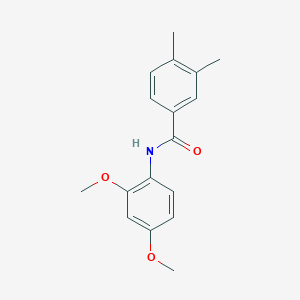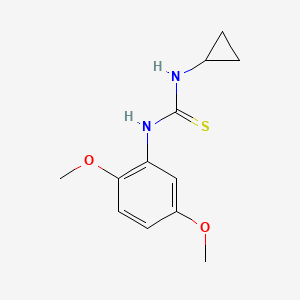![molecular formula C13H20N2O3S B5829643 N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPA is a sulfonamide-based compound that has been synthesized using a variety of methods.
Mecanismo De Acción
The mechanism of action of N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide is not fully understood. However, it has been suggested that N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and cytokines. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is readily available. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide is also stable under various conditions, making it suitable for use in various experimental settings. However, N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide also has some limitations. It can be toxic at higher concentrations, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide. One area of research is the development of new synthesis methods for N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide, which could improve its efficiency and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide in various diseases, including cancer, diabetes, and neurodegenerative diseases. Further research is also needed to understand the mechanism of action of N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide and its effects on various biological pathways.
Métodos De Síntesis
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonyl chloride with 2-dimethylaminoethylamine, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-dimethylaminoethyl chloride, followed by the reaction of the resulting product with acetic anhydride. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide can also be synthesized using other methods, including the reaction of 4-aminobenzenesulfonamide with 2-dimethylaminoethyl acetate, followed by the reaction of the resulting product with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has been widely used in scientific research due to its potential applications in various fields. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been used in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has also been used as a potential drug candidate for the treatment of various bacterial infections, including tuberculosis and pneumonia.
Propiedades
IUPAC Name |
N-[4-(2-methylbutan-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-13(3,4)15-19(17,18)12-8-6-11(7-9-12)14-10(2)16/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKKVXFYRYGWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)


![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)


![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)

